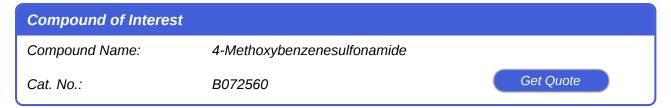


Spectroscopic Data Analysis of 4-Methoxybenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for **4-methoxybenzenesulfonamide**, a key intermediate in the synthesis of various pharmaceuticals. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its identification, purity assessment, and structural elucidation in drug discovery and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of **4-Methoxybenzenesulfonamide**.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.74	d	8.8	2H	H-2, H-6 (aromatic)
6.88	d	8.4	2H	H-3, H-5 (aromatic)
4.95 (broad s)	S	-	2H	-SO2NH2
3.80	S	-	3H	-ОСН3

d = doublet, s = singlet

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
163.1	C-4 (aromatic)
136.7	C-1 (aromatic)
129.3	C-2, C-6 (aromatic)
114.2	C-3, C-5 (aromatic)
55.6	-OCH₃

Table 3: Key IR Absorption Data (KBr Pellet)



Frequency (cm ⁻¹)	Intensity	Functional Group Assignment
3330, 3240	Strong, Sharp	N-H stretch (sulfonamide)
3080, 3010	Medium	Aromatic C-H stretch
2960, 2840	Medium	Aliphatic C-H stretch (-OCH₃)
1595, 1495	Strong	Aromatic C=C stretch
1330, 1160	Strong	Asymmetric and Symmetric SO ₂ stretch
1260	Strong	C-O stretch (aryl ether)
830	Strong	p-disubstituted benzene C-H bend

Table 4: Mass Spectrometry Data (Electron Ionization -

EI)

m/z	Relative Intensity (%)	Proposed Fragment
187	45	[M] ⁺ (Molecular Ion)
171	100	[M - NH ₂]+
156	20	[M - OCH₃] ⁺
108	35	[C7H8O] ⁺
92	30	[C ₆ H ₄ O] ⁺
77	25	[C ₆ H ₅]+

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy



- Sample Preparation: Approximately 10-20 mg of **4-methoxybenzenesulfonamide** was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was filtered through a glass wool plug into a 5 mm NMR tube.
- ¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer.
 Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 transients.
- ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on a 100 MHz spectrometer with proton decoupling. A spectral width of 250 ppm, a relaxation delay of 2.0 s, and 512 transients were used.

Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of **4-methoxybenzenesulfonamide** was finely ground with potassium bromide (KBr) in a 1:100 ratio using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was scanned from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
 A background spectrum of a blank KBr pellet was recorded and subtracted from the sample spectrum.

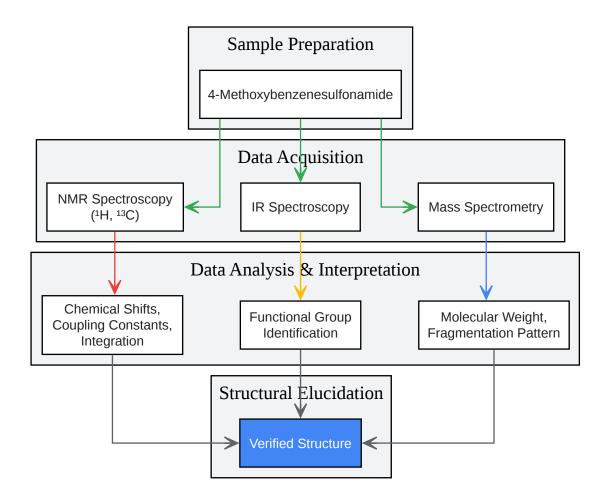
Mass Spectrometry (MS)

- Sample Introduction: The sample was introduced into the mass spectrometer via a gas chromatograph (GC) equipped with a capillary column.
- Ionization: Electron Ionization (EI) was used as the ionization method, with an electron energy of 70 eV.
- Mass Analysis: The mass spectrum was obtained using a quadrupole mass analyzer, scanning a mass-to-charge (m/z) range of 50-500 amu.

Spectroscopic Analysis Workflow



The logical workflow for the analysis of spectroscopic data is crucial for accurate structural elucidation.



Click to download full resolution via product page

Spectroscopic data analysis workflow.

Interpretation of Spectra ¹H NMR Spectrum

The ¹H NMR spectrum clearly indicates the presence of a para-substituted benzene ring with two distinct doublet signals at 7.74 and 6.88 ppm, characteristic of aromatic protons ortho and meta to an electron-donating group, respectively. The singlet at 3.80 ppm with an integration of 3H is assigned to the methoxy group protons. The broad singlet at 4.95 ppm, which integrates to 2H, is characteristic of the amine protons of the sulfonamide group.



¹³C NMR Spectrum

The ¹³C NMR spectrum shows five distinct signals, consistent with the five unique carbon environments in the molecule. The signal at 163.1 ppm is assigned to the aromatic carbon attached to the electron-donating methoxy group (C-4). The signal at 55.6 ppm corresponds to the carbon of the methoxy group. The remaining aromatic carbon signals are assigned based on their expected chemical shifts.

IR Spectrum

The IR spectrum provides key information about the functional groups present. The two sharp bands at 3330 and 3240 cm⁻¹ are characteristic of the symmetric and asymmetric N-H stretching vibrations of the primary sulfonamide. The strong absorptions at 1330 and 1160 cm⁻¹ are due to the asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group. The strong band at 1260 cm⁻¹ confirms the presence of the aryl ether C-O bond.

Mass Spectrum

The mass spectrum shows a molecular ion peak [M]⁺ at m/z 187, which corresponds to the molecular weight of **4-methoxybenzenesulfonamide**. The base peak at m/z 171 is attributed to the loss of an amino radical (-NH₂). Other significant fragments arise from the cleavage of the methoxy group and further fragmentation of the aromatic ring, providing confirmatory evidence for the proposed structure.

 To cite this document: BenchChem. [Spectroscopic Data Analysis of 4-Methoxybenzenesulfonamide: A Technical Guide]. BenchChem, [2025]. [Online PDF].
 Available at: [https://www.benchchem.com/product/b072560#spectroscopic-data-analysis-of-4-methoxybenzenesulfonamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com